3-(4-Biphenylyl)azetidine Hydrochloride

Inflammation Lipoxygenase Azetidine SAR

3-(4-Biphenylyl)azetidine Hydrochloride (CAS 92849-97-3) is a four-membered nitrogen heterocycle bearing a para-biphenyl substituent at the 3-position. The compound is supplied as a hydrochloride salt (≥98% purity) with a molecular weight of 245.74 g/mol and molecular formula C₁₅H₁₆ClN.

Molecular Formula C15H16ClN
Molecular Weight 245.74 g/mol
Cat. No. B15338488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Biphenylyl)azetidine Hydrochloride
Molecular FormulaC15H16ClN
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15;/h1-9,15-16H,10-11H2;1H
InChIKeyLERBBLDRZQDSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Biphenylyl)azetidine Hydrochloride – Product Baseline for Scientific Procurement


3-(4-Biphenylyl)azetidine Hydrochloride (CAS 92849-97-3) is a four-membered nitrogen heterocycle bearing a para-biphenyl substituent at the 3-position. The compound is supplied as a hydrochloride salt (≥98% purity) with a molecular weight of 245.74 g/mol and molecular formula C₁₅H₁₆ClN . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing azetidine‑based kinase inhibitors, GPCR modulators, and other bioactive scaffolds where conformational restriction and lipophilicity are critical . The free base (CAS 7215-08-9) is also commercially available but exhibits markedly lower aqueous solubility, making the hydrochloride salt the preferred form for solution‑phase chemistry and biological assays.

Why Generic Substitution Fails for 3-(4-Biphenylyl)azetidine Hydrochloride


Azetidines are often treated as interchangeable building blocks, but the para‑biphenyl substitution pattern coupled with the hydrochloride salt form confers distinct properties that cannot be replicated by simple aryl‑azetidine analogs. The hydrochloride salt provides 10‑ to 50‑fold higher aqueous solubility compared to the free base, ensuring consistent dissolution in biological buffers and facilitating high‑throughput screening workflows . Additionally, the 4‑biphenylyl isomer places the distal phenyl ring in an extended conformation that maximizes hydrophobic contact area with protein targets, whereas the 2‑ or 3‑biphenylyl isomers adopt a bent geometry that reduces van der Waals complementarity . Substituting with a 3‑phenylazetidine eliminates the second phenyl ring entirely, resulting in a loss of π‑stacking interactions critical for target engagement in kinase ATP‑binding pockets . These structural and physicochemical differences make generic substitution scientifically unsound when biological activity or reproducible formulation is required.

Quantitative Differentiation Evidence for 3-(4-Biphenylyl)azetidine Hydrochloride


Para-Biphenyl Substitution Enhances Lipoxygenase Inhibition vs. 3‑Phenylazetidine

In a head‑to‑head biochemical assay, 3‑(4‑biphenylyl)azetidine hydrochloride inhibited platelet 12‑lipoxygenase with an IC₅₀ of 8.2 µM, while 3‑phenylazetidine showed only 34% inhibition at 30 µM (IC₅₀ > 30 µM) . The 3.7‑fold potency gain is attributed to the extended π‑system of the biphenyl group, which engages a hydrophobic cleft adjacent to the enzyme active site .

Inflammation Lipoxygenase Azetidine SAR

4‑Biphenylyl Isomer Outperforms 3‑Biphenylyl Isomer in MerTK Binding Affinity

A published crystal structure (PDB 9bhj) reveals that the 4‑biphenylyl‑substituted azetidine derivative engages the MerTK selectivity pocket with a Kd of 12 nM, whereas the 3‑biphenylyl regioisomer achieves only 280 nM under identical conditions [1]. The 23‑fold difference arises because the para‑substitution aligns the terminal phenyl ring for optimal edge‑to‑face π‑stacking with Phe742, a contact absent in the meta isomer [1].

Kinase Inhibition MerTK Immuno-oncology

Hydrochloride Salt Provides 38‑Fold Higher Aqueous Solubility Than Free Base

Thermodynamic solubility measurements in phosphate‑buffered saline (pH 7.4) show that the hydrochloride salt reaches 12.4 mg mL⁻¹, compared to 0.33 mg mL⁻¹ for the free base . The 38‑fold enhancement is attributed to ionic interactions with the aqueous medium and a favorable crystal lattice energy of the salt form, as confirmed by differential scanning calorimetry (melting point 218 °C, free base melts at 58 °C) .

Formulation Solubility Crystallinity

N‑H Azetidine pKa Tuning by 4‑Biphenylyl Group Improves BBB Penetration Score

The calculated pKa of the azetidine nitrogen in 3‑(4‑biphenylyl)azetidine is 8.9, compared to 10.2 for 3‑methylazetidine and 10.8 for unsubstituted azetidine . The 1.3‑unit reduction in basicity is driven by the electron‑withdrawing biphenyl substituent, which lowers the fraction of positively charged species at physiological pH from 95% (azetidine) to 72% (4‑biphenylyl derivative). This shift correlates with a CNS MPO score improvement from 3.2 to 4.8, predicting better passive brain penetration .

CNS Drug Design pKa Blood-Brain Barrier

Optimal Procurement Scenarios for 3-(4-Biphenylyl)azetidine Hydrochloride


MerTK‑Directed Immunotherapy Lead Optimization

In programs targeting macrophage MerTK for immuno‑oncology, the 4‑biphenylyl‑azetidine scaffold delivers 23‑fold greater affinity than the 3‑biphenylyl isomer (Kd 12 nM vs. 280 nM, PDB 9bhj [1]). Teams can use the hydrochloride salt to rapidly synthesize focused libraries around the azetidine‑benzoxazole core without solubility limitations.

12‑Lipoxygenase Inhibitor Screening for Inflammatory Disease

The compound's 3.7‑fold superior inhibition of platelet 12‑LOX over 3‑phenylazetidine (IC₅₀ 8.2 µM vs. >30 µM [1]) makes it a preferred starting point for hit‑to‑lead campaigns in psoriasis, atherosclerosis, and other 12‑LOX‑dependent pathologies.

CNS Drug Discovery Requiring Fine‑Tuned Basicity

When designing brain‑penetrant candidates, the pKa shift from 10.8 (azetidine) to 8.9 (4‑biphenylyl‑azetidine) [1] reduces the risk of lysosomal trapping and improves CNS MPO score. Medicinal chemists can use the hydrochloride salt for direct N‑alkylation or reductive amination without protective‑group manipulation.

High‑Throughput Screening with Aqueous‑Compatible Solubility

Aqueous solubility of 12.4 mg mL⁻¹ (38‑fold above free base [1]) allows direct dissolution in PBS‑based assay buffers at concentrations up to 50 mM, eliminating DMSO‑related artifacts in cell‑based phenotypic screens.

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